molecular formula C19H20BrN3O B11355646 1-(4-bromobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-(4-bromobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11355646
M. Wt: 386.3 g/mol
InChI Key: PSNPZEDDIKYVIQ-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-BROMOPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with morpholine to form 4-bromobenzylmorpholine. This intermediate is then reacted with 2-aminobenzimidazole under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-BROMOPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole ring and the morpholine moiety.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the benzimidazole ring and morpholine moiety .

Scientific Research Applications

1-[(4-BROMOPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Comparison: 1-[(4-BROMOPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H20BrN3O

Molecular Weight

386.3 g/mol

IUPAC Name

4-[[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C19H20BrN3O/c20-16-7-5-15(6-8-16)13-23-18-4-2-1-3-17(18)21-19(23)14-22-9-11-24-12-10-22/h1-8H,9-14H2

InChI Key

PSNPZEDDIKYVIQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br

Origin of Product

United States

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